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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of contemporary methods for the

enantioselective synthesis of chiral N-Tosylaziridines, critical building blocks in medicinal

chemistry and organic synthesis. This document outlines various catalytic systems, presents

quantitative data for comparative analysis, and offers detailed experimental protocols for key

methodologies.

Introduction
Chiral N-tosylaziridines are highly valuable synthetic intermediates due to their versatile

reactivity, allowing for the stereoselective introduction of nitrogen-containing functionalities.[1]

The development of catalytic enantioselective methods for their synthesis is a significant area

of research, offering efficient routes to enantiopure amines, amino alcohols, and other complex

nitrogenous compounds. This document details several leading strategies for this

transformation, focusing on transition metal catalysis.

I. Overview of Catalytic Systems
The enantioselective aziridination of alkenes is predominantly achieved through transition

metal catalysis, where a chiral ligand environment around a metal center dictates the
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stereochemical outcome. Several metals have been shown to be effective, with copper,

rhodium, and silver being the most prominent.

Copper (Cu) Catalysis: Copper complexes, particularly with bis(oxazoline) (BOX) ligands,

are widely used for the aziridination of styrenes and other activated olefins.[2] The nitrene

source is often a hypervalent iodine reagent like [N-(p-toluenesulfonyl)imino]phenyliodinane

(TsN=IPh).

Rhodium (Rh) Catalysis: Dirhodium(II) carboxylate complexes are powerful catalysts for

nitrene transfer reactions.[3] They are particularly effective with tosyl azide (TsN₃) or

sulfamates as the nitrogen source and can be applied to a broad range of alkenes, including

unactivated ones.[1][3]

Silver (Ag) Catalysis: Silver-based catalysts, often in conjunction with BOX ligands, have

emerged as effective for intramolecular aziridinations, providing a route to bicyclic aziridine

structures.[2]

Zirconium (Zr) Catalysis: Zirconium-based systems, using more readily available nitrogen

sources like Chloramine-T, offer an alternative and practical approach to N-tosylaziridination.

[4]

II. Data Presentation: Comparative Analysis of
Catalytic Systems
The following tables summarize the performance of different catalytic systems in the

enantioselective synthesis of N-tosylaziridines from various alkene substrates.

Table 1: Copper-Catalyzed Aziridination of Styrene Derivatives
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Entry
Alkene
Substrate

Catalyst
System

N-Source Yield (%) e.e. (%)
Referenc
e

1 Styrene

Cu(OTf)₂ /

(R,R)-Ph-

BOX

TsN=IPh 78 76 [5]

2 Styrene

CuHY /

(R,R)-Ph-

BOX

NsN=IPh 78 85 [5]

3

4-

Chlorostyre

ne

CuHY /

Bis(oxazoli

ne)

NsN=IPh - >95 [6]

4

3-

Chlorostyre

ne

CuHY /

Bis(oxazoli

ne)

NsN=IPh - >95 [6]

5

2-

Chlorostyre

ne

CuHY /

Bis(oxazoli

ne)

NsN=IPh - >95 [6]

Table 2: Rhodium-Catalyzed Aziridination of Various Alkenes

Entry
Alkene
Substrate

Catalyst
System

N-Source Yield (%) e.e. (%)
Referenc
e

1 Styrene
Rh₂(S-

tfpttl)₄

TBPhsNH₂

/

PhI(OPiv)₂

High up to 99 [3]

2
Trisubstitut

ed Alkenes

Rh₂(S-

tfpttl)₄

TBPhsNH₂

/

PhI(OPiv)₂

High up to 99 [3]

3
Aliphatic

Alkenes

Rh₂(S-

tfpttl)₄

TBPhsNH₂

/

PhI(OPiv)₂

High up to 99 [3]
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Table 3: Zirconium-Catalyzed Aziridination of Alkenes with Chloramine-T

Entry
Alkene
Substrate

Catalyst
System

Yield (%) Reference

1 trans-4-Octene Zirconium-based 79 [7]

2 cis-4-Octene Zirconium-based 86 [7]

3
4-

Methoxystyrene
Zirconium-based 95 [7]

4 2-Methylstyrene Zirconium-based 84 [7]

5
2-Naphthyl-

ethene
Zirconium-based 82 [7]

Table 4: Synthesis of N-Tosylaziridines from 2-Amino Alcohols

Entry
Starting Amino
Alcohol

Method Yield (%) Reference

1 Aminoethanol B 74 [8]

2 (S)-Alaninol B 78 [8]

3
(S)-2-

Aminobutanol
B 86 [8]

4 (S)-Valinol A 75 [8]

5 (S)-Norleucinol A 82 [8]

6 (S)-Leucinol A 76 [8]

III. Experimental Protocols
Protocol 1: Zirconium-Catalyzed Aziridination of Alkenes
with Chloramine-T
This protocol is adapted from the zirconooxaziridine promoted aziridination of alkenes.[7][9]
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Materials:

Alkene (1.0 equiv)

Zirconium Catalyst (e.g., a pre-catalyst that forms a zirconooxaziridine in situ)

Chloramine-T trihydrate (1.5 equiv)

Anhydrous Acetonitrile (MeCN)

Molecular Sieves (4Å)

Procedure:

To an oven-dried vial equipped with a magnetic stir bar, add the alkene (0.1 mmol, 1.0 equiv)

and anhydrous acetonitrile (to make a 0.1 M solution).

Add 4Å molecular sieves (approx. 100 mg).

Add the zirconium catalyst (specified mol%).

Add Chloramine-T trihydrate (0.15 mmol, 1.5 equiv).

Seal the vial and stir the reaction mixture at the specified temperature (e.g., room

temperature) for the required time (typically monitored by TLC or GC-MS).

Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular

sieves and any solid residues.

Wash the Celite pad with a small amount of ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (e.g., using a

heptanes/ethyl acetate gradient) to afford the pure N-tosylaziridine.

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. For chiral products,

determine the enantiomeric excess by chiral HPLC analysis.
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Protocol 2: One-Pot Synthesis of N-Tosylaziridines from
2-Amino Alcohols (Method A)
This method is suitable for higher substituted amino alcohols.[8]

Materials:

2-Amino alcohol (1.0 mmol)

Tosyl chloride (2.2 mmol)

Potassium carbonate (K₂CO₃) (4.0 mmol)

Anhydrous Acetonitrile (MeCN) (2.0 mL)

Toluene

Procedure:

To a round-bottom flask containing the 2-amino alcohol (1.0 mmol), add anhydrous

acetonitrile (2.0 mL) and potassium carbonate (4.0 mmol).

Stir the suspension at room temperature.

Add tosyl chloride (2.2 mmol) portion-wise to the stirred mixture.

Continue stirring at room temperature for 6 hours.

After 6 hours, add toluene (5 mL) to the reaction mixture.

Filter off the solid inorganic salts and wash the solid with a small amount of toluene.

Combine the filtrates and evaporate the solvents under reduced pressure.

The crude product can be purified by crystallization, short-path distillation, or column

chromatography.
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Protocol 3: One-Pot Synthesis of N-Tosylaziridines from
2-Amino Alcohols (Method B)
This method is preferred for the unsubstituted parent compound and less hindered amino

alcohols.[8]

Materials:

2-Amino alcohol (1.0 mmol)

Tosyl chloride (2.5 mmol)

Potassium hydroxide (KOH) (2.0 g)

Water (2.0 mL)

Dichloromethane (CH₂Cl₂) (2.0 mL)

Procedure:

In a flask, prepare a biphasic mixture of the 2-amino alcohol (1.0 mmol) in water (2.0 mL)

and dichloromethane (2.0 mL).

Add potassium hydroxide (2.0 g) and stir the mixture vigorously at room temperature.

Add tosyl chloride (2.5 mmol) portion-wise to the vigorously stirred mixture.

Continue stirring for 30 minutes.

After 30 minutes, add ice and water to the reaction mixture.

Separate the organic layer.

Wash the organic layer with water, dry over magnesium sulfate (MgSO₄), and evaporate the

solvent under reduced pressure.

Purify the crude product as described in Method A.
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IV. Visualizations
Experimental Workflow for Catalytic Aziridination

Alkene Substrate
Nitrene Source

Solvent

Reaction Setup
(Inert Atmosphere, Temp. Control)

Chiral Catalyst
(e.g., Cu/BOX)

Stirring & Monitoring
(TLC, GC-MS)

Quenching
Extraction Column Chromatography

Characterization
(NMR, MS)

Chiral HPLC

Enantiopure
N-Tosylaziridine

Click to download full resolution via product page

Caption: General experimental workflow for catalytic enantioselective aziridination.

Logical Relationship of Synthetic Strategies

Substrate Type

Synthetic Method

Activated Olefins
(e.g., Styrenes)

Cu-Catalysis
(e.g., with BOX ligands)

Often preferred

Unactivated Olefins

Rh-Catalysis
(e.g., Rh₂(OAc)₄ derivatives)

Generally effective

Functionalized Substrates
(e.g., Amino Alcohols)

Intramolecular Cyclization

Direct conversion

Click to download full resolution via product page

Caption: Selection of synthetic strategy based on the alkene substrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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